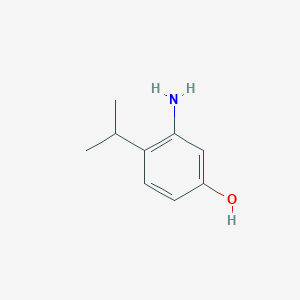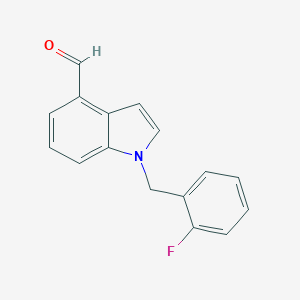
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid, also known as TUDCA, is a bile acid that has been extensively researched for its potential therapeutic effects. TUDCA is a naturally occurring bile acid that is found in small amounts in the human body. However, it can also be synthesized in the laboratory for research purposes.
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Aggregations
The crystal structures of various oxo-cholic acids, including compounds similar to the specified acid, show a range of supramolecular architectures. These structures are dominated by networks of cooperative hydrogen bonds, forming different packing motifs often supported by weaker interactions (Bertolasi et al., 2005).
Synthesis for Bile Acid Biosynthesis Study
Coenzyme A esters of acids similar to 3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid were synthesized for studying beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).
Biotransformation Studies
Biotransformation of compounds like methyl cholate using Aspergillus niger led to the isolation of derivatives including compounds similar to the specified acid. These studies help understand the structural elucidation of new compounds (Al-Aboudi et al., 2009).
Anodic Electrochemical Oxidation
Anodic electrochemical oxidation of cholic acid leads to the formation of several oxo-cholic acids, demonstrating the regioselectivity in the oxidation process and helping understand the oxidation behavior of such compounds (Medici et al., 2001).
Comparative Studies in Bile Salts
Studies of bile salts from various sources, including Arapaima gigas and domestic fowl, have led to the identification of compounds structurally similar to the specified acid. This research is crucial in understanding the diversity and evolution of bile acids in different species (Haslewood & Tökes, 1972; Haslewood, 1971).
Blood-Brain Barrier Permeation Study
Studies on derivatives of similar cholan acids have shown potential in modifying blood-brain barrier permeability, suggesting applications in enhancing the efficacy of central nervous system drugs (Mikov et al., 2004).
Synthesis for Vertebrate Bile Acid Study
Synthesis of compounds like 3alpha,7alpha,14alpha-trihydroxy-5beta-cholan-24-oic acid, a potential primary bile acid in vertebrates, helps in comparative studies and identification of unidentified biliary bile acids in different species (Kakiyama et al., 2004).
Identification in Cholestasis
In the study of cholestasis, bile acids structurally similar to the specified compound were identified in human urine and plasma, revealing new pathways for bile acid metabolism and their role in physiological and pathological conditions (Summerfield et al., 1976).
Eigenschaften
| 171524-64-4 | |
Molekularformel |
C24H40O6 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-13(3-6-21(29)30)16-4-5-17-22-18(11-20(28)23(16,17)2)24(12-25)8-7-15(26)9-14(24)10-19(22)27/h13-20,22,25-28H,3-12H2,1-2H3,(H,29,30)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23-,24-/m1/s1 |
InChI-Schlüssel |
RFSKRKUKTCLIAV-OWXKUJNZSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)CO)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)CO)O)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)CO)O)O)C |
Physikalische Beschreibung |
Solid |
Synonyme |
3,7,12,19-tetrahydroxycholanoic acid 3,7,12,19-THCA 3alpha,7alpha,12alpha,19-tetrahydroxy-5beta-cholan-24-oic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)
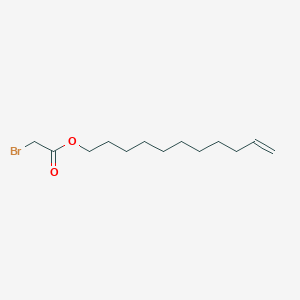
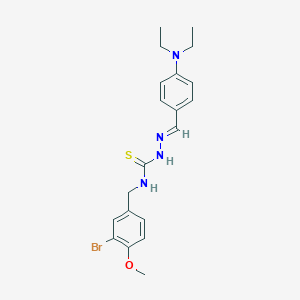
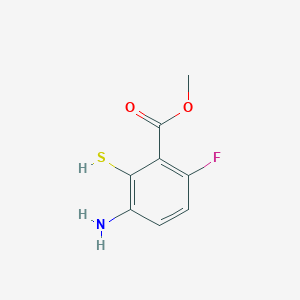
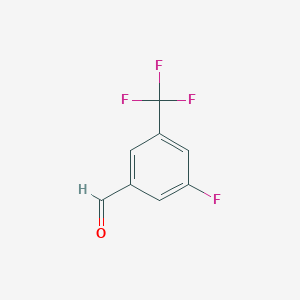
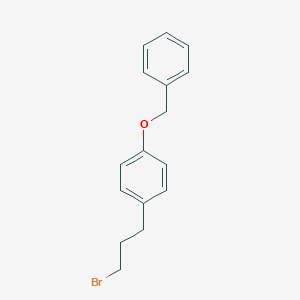

![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)
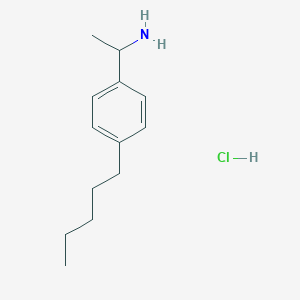
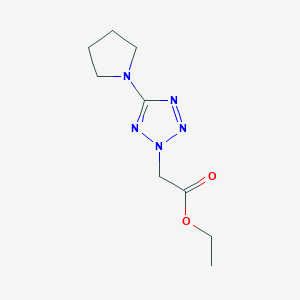

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)
